![molecular formula C18H19Cl2NO3S2 B2360542 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 478041-58-6](/img/structure/B2360542.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
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Description
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol (4-CPSMP) is a synthetic compound that has been found to be a potent inhibitor of several enzymes involved in the metabolism of drugs and other molecules. 4-CPSMP has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiparasitic Activity : Research indicates that this compound possesses antipromastigote activity, which could be relevant for combating parasitic infections . Further studies are needed to explore its potential as an antiparasitic drug candidate.
Organic Synthesis and Intermediates
- Sulfone Derivatives : 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol serves as an intermediate in the synthesis of sulfur-containing xenobiotics . Researchers use it to create other compounds with specific properties.
Pharmaceutical Analysis and Quality Control
- Standard for HPLC Quantification : Scientists employ this compound as a standard during the quantification of 4-chlorophenyl methyl sulphide by high-performance liquid chromatography (HPLC) in rat liver microsomes . It plays a crucial role in ensuring accurate measurements and quality control.
Computational Chemistry and Molecular Modeling
- Binding Studies : A molecular simulation study suggests that compound 13 (which includes this structure) exhibits favorable binding patterns in the active site of LmPTR1, an enzyme involved in Leishmania parasite metabolism. The lower binding free energy indicates its potential as an antipromastigote agent .
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S2/c19-14-1-5-16(6-2-14)25-13-18(22)9-11-21(12-10-18)26(23,24)17-7-3-15(20)4-8-17/h1-8,22H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRHLJJSARPAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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